molecular formula C18H15N3O3S2 B11696566 (5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11696566
M. Wt: 385.5 g/mol
InChI Key: YATIFOHNIMBMCI-WJDWOHSUSA-N
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Description

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with dimethylamino and nitrophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(DIMETHYLAMINO)BENZALDEHYDE with 4-NITROPHENYLTHIOUREA under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate reduction reactions.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids or strong acids like sulfuric acid.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases. Its potential as an enzyme inhibitor and its ability to modulate biological pathways are of particular interest in medicinal chemistry.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-NITROPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-NITROPHENYL)-2-OXO-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-NITROPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Uniqueness: The uniqueness of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of both dimethylamino and nitrophenyl groups. These structural features confer distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15N3O3S2/c1-19(2)13-5-3-12(4-6-13)11-16-17(22)20(18(25)26-16)14-7-9-15(10-8-14)21(23)24/h3-11H,1-2H3/b16-11-

InChI Key

YATIFOHNIMBMCI-WJDWOHSUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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